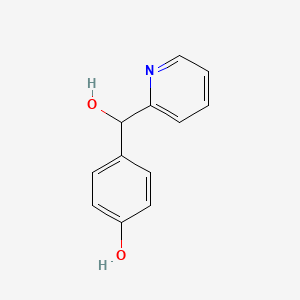

4-(Hydroxy(pyridin-2-yl)methyl)phenol

説明

Contextualization within Pyridine-Phenol Conjugates and Benzylic Alcohols

4-(Hydroxy(pyridin-2-yl)methyl)phenol is a prime example of a pyridine-phenol conjugate. This class of compounds is characterized by the covalent linkage of a pyridine (B92270) and a phenol (B47542) moiety. The nature of the linker, in this case, a methanol (B129727) group (-CH(OH)-), further classifies it as a benzylic alcohol. Benzylic alcohols are compounds where a hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring. This structural arrangement is known to influence the reactivity of the hydroxyl group.

The presence of both a basic pyridine nitrogen atom and an acidic phenolic hydroxyl group within the same molecule suggests the potential for intramolecular interactions and the formation of zwitterionic species under certain conditions. The benzylic alcohol functionality adds another layer of reactivity, being susceptible to oxidation, reduction, and substitution reactions.

Importance of Pyridine and Phenolic Moieties in Advanced Chemical Systems

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. Its nitrogen atom imparts basicity and the ability to coordinate with metal ions, making pyridine-containing compounds valuable as ligands in coordination chemistry and as catalysts. researchgate.net The aromatic nature of the pyridine ring also allows it to participate in various π-stacking and electronic interactions, which are crucial in the design of advanced materials with specific optical and electronic properties.

Similarly, the phenolic moiety is a cornerstone in organic and medicinal chemistry. The hydroxyl group of a phenol is weakly acidic and can act as a hydrogen bond donor. This functionality is a key feature in many antioxidants and biologically active molecules. Phenolic compounds are also extensively used as precursors in the synthesis of polymers and other complex organic structures. The combination of these two powerful functional groups in this compound suggests a wide range of potential applications.

Overview of Research Trajectories for Related Chemical Structures

Research into pyridine-phenol conjugates and benzylic alcohols has followed several key trajectories. In the field of coordination chemistry, significant effort has been dedicated to the synthesis of metal complexes with pyridine-phenolic ligands for applications in catalysis and materials science. chemscene.comtandfonline.com The ability of these ligands to form stable complexes with a variety of metal ions is a major focus of these studies.

In medicinal chemistry, derivatives of both pyridine and phenol are ubiquitous. Research often focuses on the synthesis of novel compounds with enhanced biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. ijmm.irresearchgate.net The structural motif of this compound, combining both a hydrogen-bond donor (phenol) and acceptor (pyridine), is of particular interest for its potential to interact with biological targets.

Furthermore, the reactivity of the benzylic alcohol group is a central theme in synthetic organic chemistry. Studies often explore new methods for the selective oxidation of benzylic alcohols to aldehydes or carboxylic acids, or their conversion to other functional groups. The development of efficient and environmentally friendly catalytic systems for these transformations is an active area of research. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the rich chemistry of its constituent parts provides a strong foundation for its potential utility and future investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33455-95-7 | mdpi.commdpi.com |

| Molecular Formula | C₁₂H₁₁NO₂ | mdpi.commdpi.com |

| Molecular Weight | 201.22 g/mol | mdpi.com |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | chemscene.com |

| LogP | 1.8689 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[hydroxy(pyridin-2-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKWIXLSFYSHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy Pyridin 2 Yl Methyl Phenol and Its Analogues

Direct Synthetic Routes to 4-(Hydroxy(pyridin-2-yl)methyl)phenol

Direct synthesis of this compound can be achieved through several key reaction types, including multi-component reactions, condensation reactions, and the reduction of imine precursors.

Multi-Component Reactions (e.g., Pseudo-Betti Reactions)

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step. The Pseudo-Betti reaction, a variation of the classic Betti reaction, is particularly relevant for the synthesis of aminomethylated phenols. This reaction typically involves an aldehyde, an amine, and a phenol (B47542). nih.gov

In a typical Pseudo-Betti reaction for the synthesis of analogues of this compound, an aromatic aldehyde, 2-aminopyridine (B139424), and a phenol derivative react, often under solvent-free conditions at elevated temperatures. nih.govresearchgate.net This one-pot synthesis is advantageous due to its operational simplicity and the absence of required solvents or expensive catalysts. brieflands.com The reaction proceeds through the initial formation of an imine from the aldehyde and 2-aminopyridine, which then undergoes nucleophilic attack by the phenol. researchgate.net While this method is well-documented for a range of substituted phenols and aldehydes, its direct application to yield this compound would involve pyridine-2-carbaldehyde, an amine source, and phenol. nih.govresearchgate.netbrieflands.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions | Yield |

| Aromatic Aldehyde | 2-Aminopyridine | Phenol | 2-[Phenyl(pyridin-2-ylamino)methyl]phenol | 80°C, solvent-free | Good to high |

| Benzaldehyde | 2-Aminopyridine | Phenol | 2-[(Phenyl(pyridin-2-yl)amino)methyl]phenol | 80°C, solvent-free, 2 hours | - |

| Benzaldehyde | 2-Aminopyridine | p-Cresol | 4-Methyl-2-[(phenyl(pyridin-2-yl)amino)methyl]phenol | 80°C, solvent-free, 30 min | - |

Condensation Reactions with Pyridine-2-carbaldehyde and Phenol Derivatives

The condensation of pyridine-2-carbaldehyde with phenols is a direct and fundamental method for creating the core structure of this compound. wikimedia.org This acid-catalyzed reaction typically involves the electrophilic substitution of the phenol ring by the protonated aldehyde.

The reaction product of pyridine-2-carbaldehyde and phenol, 4,4'-(pyridin-2-ylmethylene)diphenol, is a well-known precursor in the synthesis of pharmaceuticals like Bisacodyl and Sodium picosulfate. wikimedia.org The formation of the desired mono-substituted product, this compound, can be favored by controlling the stoichiometry and reaction conditions. The condensation of lithiated picolines with hydroxy-benzaldehydes represents a related approach to generate hydroxyphenyl-pyridyl-ethanols. bohrium.com

| Aldehyde/Ketone | Picoline Derivative | Base | Product Type |

| Hydroxy-benzaldehydes | 2-, 3-, or 4-Picolyllithium | n-Butyllithium/Diisopropylamine | Hydroxyphenyl-pyridyl-ethanols |

| 4-Hydroxyacetophenone | 2-Picolyllithium | n-Butyllithium/Diisopropylamine | α-(4-Hydroxyphenyl)-α-(pyridin-2-yl)ethanol |

| 4-Hydroxyacetophenone | 4-Picolyllithium | n-Butyllithium/Diisopropylamine | α-(4-Hydroxyphenyl)-α-(pyridin-4-yl)ethanol |

Reduction of Iminomethyl Phenols or Schiff Bases

The reduction of Schiff bases provides a versatile route to the target compound and its analogues. This two-step process involves the initial condensation of an amine with an aldehyde to form an imine (Schiff base), followed by its reduction to the corresponding amine. researchgate.net

For instance, the Schiff base formed from salicylaldehyde (B1680747) and 2-aminopyridine can be readily reduced to 2-{[(pyridin-2-yl)amino]methyl}phenol using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). researchgate.net The synthesis of the target compound, this compound, would conceptually involve the reduction of the imine formed between pyridine-2-carbaldehyde and 4-aminophenol. The synthesis of various phenolic Schiff bases is well-established, often achieved by refluxing the corresponding aldehyde and amine in a suitable solvent like ethanol (B145695). nih.govrsc.org

| Aldehyde | Amine | Reducing Agent | Product | Yield |

| Salicylaldehyde | 2-Aminopyridine | Sodium Borohydride | 2-{[(Pyridin-2-yl)amino]methyl}phenol | 80% |

Synthesis of Structurally Related Derivatives and Precursors

The synthesis of precursors and derivatives that are structurally related to this compound is essential for exploring structure-activity relationships and developing new functional molecules.

Synthesis of Phenolic Pyridine (B92270) Derivatives

A broad range of synthetic methods is available for accessing phenolic pyridine derivatives. These methods include transition-metal-catalyzed cross-coupling reactions and direct functionalization of C-H bonds. For example, the Ullmann reaction can be used to synthesize aryloxy phenols by coupling a phenol with an aryl halide in the presence of a copper catalyst. nih.gov

More advanced techniques involve the combination of ruthenium and photoredox catalysis for the ortho-olefination of o-(2-pyridyl)phenols, demonstrating a direct C-H functionalization approach. nih.gov Additionally, photochemical methods have been developed for the amination of phenols, using dual catalytic pathways involving Ir(III) photocatalysis and phenol–pyridinium (B92312) complexation to form C-N bonds. chemrxiv.org

| Reaction Type | Substrates | Catalyst | Product Type |

| Ullmann Reaction | 3-Methoxyphenol, 3-Bromoanisole | Copper | 3,3'-Oxydiphenol (after demethylation) |

| C-H Olefination | o-(2-Pyridyl)phenols, Alkenes | Ruthenium/Photoredox | ortho-Olefinated phenol ethers |

| Phenol Amination | Phenols, Aromatic amines | Iridium Photocatalyst | Aminated phenols |

Approaches to Pyridinone Frameworks Incorporating Phenol Moieties

Pyridinone frameworks are important heterocyclic motifs. The synthesis of pyridinones incorporating phenolic moieties can be achieved through various cyclization and condensation strategies. For example, substituted 4-hydroxypyridines can be prepared via a multi-step process involving the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation. google.com

Another approach involves the multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid to generate pyrano[3,2-c]pyridine-2,5-dione derivatives. researchgate.net These reactions highlight the utility of readily available pyridinone starting materials in constructing more complex heterocyclic systems that incorporate functionalities analogous to those in the target molecule.

| Starting Material | Reagents | Product Type |

| 1,3-Diketones | Ammonia, Carboxylic acid halides/anhydrides | Substituted 4-Hydroxypyridines |

| 4-Hydroxy-6-methyl-1H-pyridin-2-one | Carbonyl compounds, Meldrum's acid | 4-Aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-diones |

Synthesis of Schiff Bases with Phenolic and Pyridine Components

The synthesis of Schiff bases incorporating both phenolic and pyridine moieties is a significant area of research, primarily due to the versatile coordination capabilities and biological relevance of these compounds. The core of this synthesis is the condensation reaction between a primary amine and an aldehyde or ketone. In this context, the primary amine is typically an aminophenol or a diaminopyridine, and the carbonyl compound is a pyridinecarboxaldehyde or a hydroxybenzaldehyde.

The general synthetic route involves the reaction of a diaminepyridine with a corresponding substituent phenol aldehyde. This condensation reaction is often carried out in a suitable solvent like ethanol or methanol and may be heated to reflux to drive the reaction to completion. The resulting Schiff bases are characterized by an azomethine group (-C=N-) linking the phenolic and pyridine rings. These compounds are noted for their stability, which is often enhanced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen.

Recent studies have explored the synthesis of various halogen-substituted non-metal pyridine Schiff bases. For instance, (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol and (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol have been synthesized with high yields (over 75%) through the condensation of 3,4-diaminopyridine (B372788) with the corresponding halogenated salicylaldehydes. The presence of halogen substituents on the phenolic ring has been shown to modulate the electronic and steric properties of the molecule.

| Compound Name | Precursor 1 (Phenol Aldehyde) | Precursor 2 (Diamine) | Yield |

|---|---|---|---|

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) | 3,5-dibromosalicyaldehyde | 3,4-diaminopyridine | >75% |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2) | Corresponding diiodophenol aldehyde | 3,4-diaminopyridine | >75% |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-iodophenol (PSB3) | Corresponding iodophenol aldehyde | 3,4-diaminopyridine | >75% |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-chloro-6-iodophenol (PSB4) | Corresponding chloro-iodophenol aldehyde | 3,4-diaminopyridine | >75% |

Strategic Derivatization of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. Strategic derivatization can be carried out at the hydroxyl group, the pyridine ring, and the phenolic ring.

Modification at the Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization. Esterification is a common modification, which can be achieved by reacting the parent compound with various acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. For instance, the reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. Another approach is O-acylation using different acyl chlorides, which allows for the introduction of a wide range of functional groups.

Furthermore, the hydroxyl group can be converted into an ether linkage. This is typically achieved through Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Modifications on the Pyridine Ring

The pyridine ring's reactivity allows for several modification strategies. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene. However, reactions at the nitrogen atom are facile.

Alkylation of the pyridine nitrogen can be achieved using alkyl halides, leading to the formation of pyridinium salts. This modification introduces a positive charge into the ring, which can significantly alter the molecule's electronic properties and solubility.

Oxidation of the pyridine nitrogen to a pyridine N-oxide is another common derivatization. This is typically accomplished using peracids. The resulting N-oxide can then serve as a handle for further functionalization.

Direct C-H functionalization of the pyridine ring is a more advanced strategy that avoids the need for pre-functionalized starting materials. Recent developments in photochemistry and organocatalysis have enabled the regioselective modification of pyridines via pyridinyl radicals.

Modifications on the Phenolic Ring

The phenolic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This allows for reactions such as halogenation, nitration, and sulfonation, primarily at the ortho and para positions relative to the hydroxyl group.

For instance, the introduction of halogen atoms, such as bromine or chlorine, can be achieved using the appropriate halogenating agents. The number and position of these substituents can be controlled by the reaction conditions. The presence of such substituents can significantly influence the compound's chemical and biological properties.

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free Conditions)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and its analogues, green chemistry approaches offer several advantages, including reduced waste, lower energy consumption, and the avoidance of hazardous solvents.

A notable green approach is the use of solvent-free or "neat" reaction conditions. For example, a one-pot, three-component synthesis of novel 2-[phenyl (pyridine-2-yl amino) methyl] phenol derivatives has been reported to proceed efficiently at 80°C without any solvent. nih.gov This method involves the reaction of an aromatic aldehyde, a heteroaryl amine (like 2-aminopyridine), and a phenol. nih.gov The absence of a solvent simplifies the work-up procedure and aligns with the principles of green chemistry. nih.gov

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives. chemscene.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. chemscene.com For instance, the synthesis of novel pyridine derivatives has been achieved in excellent yields (82%–94%) with short reaction times (2–7 minutes) under microwave irradiation in ethanol. chemscene.com

| Method | Conditions | Advantages | Example Product |

|---|---|---|---|

| Solvent-Free Synthesis | Heating at 80°C | Easy work-up, no organic solvent, environmentally friendly. nih.gov | 2-[Phenyl (pyridine-2-yl amino) methyl] phenol derivatives. nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation in ethanol | Excellent yield, pure products, short reaction time, low cost. chemscene.com | Novel 3-pyridine derivatives. chemscene.com |

These green chemistry approaches not only offer a more sustainable route to these valuable compounds but also often lead to improved reaction efficiencies and easier product isolation.

Advanced Structural and Spectroscopic Characterization

Solution-State Spectroscopic Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intramolecular Interactions:Detailed analysis of functional groups and intramolecular interactions through FT-IR and Raman spectroscopy requires assigned spectra, which are not available in the reviewed literature.

Due to the lack of specific experimental data for 4-(Hydroxy(pyridin-2-yl)methyl)phenol, the requested article with detailed findings and data tables cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The molecule contains two primary chromophores: the phenol (B47542) ring and the pyridine (B92270) ring. These aromatic systems are rich in π-electrons and, in the case of the pyridine nitrogen and phenolic oxygen, non-bonding n-electrons, which gives rise to characteristic electronic transitions.

The principal electronic transitions expected for this compound are π → π* and n → π. youtube.comlibretexts.org The π → π transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur due to the conjugated systems of the aromatic rings. The n → π* transitions involve promoting a non-bonding electron from the nitrogen of the pyridine ring or the oxygen of the hydroxyl groups to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

| Transition Type | Associated Molecular Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | Phenol and Pyridine rings | High |

| n → π | n (non-bonding) → π (antibonding) | Pyridine Nitrogen, Phenolic Oxygen | Low to Medium |

The photophysical behavior of this compound is also subject to solvatochromism, where the position of the absorption bands shifts in response to the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. For instance, in polar protic solvents, hydrogen bonding can occur with the pyridine nitrogen and the hydroxyl groups. Such interactions can stabilize the non-bonding electrons on the nitrogen and oxygen atoms, increasing the energy required for an n → π* transition, which results in a hypsochromic (blue) shift. youtube.com Conversely, π → π* transitions may exhibit a bathochromic (red) shift in polar solvents, which tend to stabilize the more polar excited state more than the ground state. mdpi.com The study of these solvent effects provides valuable insight into the electronic structure and intermolecular interactions of the compound. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the precise molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁NO₂, corresponding to a molecular weight of approximately 201.22 g/mol . guidechem.comchemscene.com In a mass spectrometer, typically using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, characteristic ions.

The fragmentation of this compound is dictated by its structure, which features a central methylene (B1212753) bridge connecting a phenol and a pyridine ring. The most probable fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the C-C bonds adjacent to the aromatic rings is a common pathway for such structures. This would lead to the formation of pyridin-2-ylmethyl cation or hydroxyphenylmethyl cation and corresponding radical fragments.

Loss of Water: The presence of two hydroxyl groups makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation event from the molecular ion.

Ring Fragmentation: The phenol and pyridine rings themselves can undergo characteristic fragmentation. The phenol ring can lose carbon monoxide (CO) or a formyl radical (CHO), a known pathway for phenols. youtube.com The pyridine ring can fragment through the loss of hydrogen cyanide (HCN).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [C₁₂H₉NO]⁺˙ | Loss of H₂O from M⁺˙ |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming hydroxyphenylmethyl cation |

| 94 | [C₆H₅NO]⁺˙ | Benzylic cleavage, forming pyridin-2-ylmethanol radical cation |

| 78 | [C₅H₄N]⁺ | Fragment from cleavage and rearrangement of pyridine moiety |

Excited State Photophysical Properties

Luminescence and Emission Mechanisms

The presence of extensive π-conjugated systems in this compound suggests that the compound has the potential to be luminescent. Luminescence, encompassing fluorescence and phosphorescence, occurs when a molecule relaxes from an electronically excited state to a lower energy state by emitting a photon.

The emission mechanism typically begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, the molecule can return to the ground state via several pathways. One pathway is fluorescence, a rapid radiative decay from S₁ to S₀. Alternatively, the molecule can undergo a non-radiative process called intersystem crossing to a triplet excited state (T₁). From the T₁ state, it can then return to the S₀ ground state through phosphorescence, which is a slower emission process. Structurally related compounds containing both pyridine and phenol moieties have been shown to exhibit luminescence. mdpi.comnih.gov For some similar molecules, the primary emission pathway has been identified as phosphorescence (T₁ → S₀), though fluorescence (S₁ → S₀) also occurs. mdpi.comnih.gov However, in other related systems, the presence of a hydroxyl group can lead to efficient non-radiative decay pathways that quench luminescence. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

The molecular architecture of this compound makes it a prime candidate for undergoing Excited State Intramolecular Proton Transfer (ESIPT). This process requires a molecule to possess both a proton-donating group and a proton-accepting group in close spatial proximity, allowing for the formation of an intramolecular hydrogen bond. acs.org In this compound, the phenolic hydroxyl (-OH) group can act as the proton donor, while the nitrogen atom of the pyridine ring can serve as the proton acceptor.

The ESIPT dynamic is initiated by photoexcitation, which significantly alters the electronic distribution of the molecule, increasing the acidity of the phenol and the basicity of the pyridine nitrogen. This triggers an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state tautomer (a zwitterionic or keto-like species). acs.orgnih.gov This newly formed tautomer is electronically and structurally distinct from the initial "normal" excited form.

ESIPT is a critical deactivation pathway for the excited state in many similar molecules. nih.gov The process can have several outcomes:

Dual Emission: The excited tautomer can relax to its ground state by emitting a photon, resulting in a second, significantly red-shifted fluorescence band compared to the emission from the local excited state. This large separation between absorption and emission is known as a large Stokes shift, a characteristic feature of ESIPT. nih.gov

The study of ESIPT dynamics provides fundamental insights into photochemical reaction mechanisms and is crucial for the design of molecular probes, sensors, and light-emitting materials. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 4-(Hydroxy(pyridin-2-yl)methyl)phenol

The efficacy of this compound as a ligand stems from its inherent structural features that allow for chelation, forming stable metal complexes.

This compound possesses three potential donor atoms for coordination with a metal ion: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the phenolic hydroxyl group, and the oxygen atom of the benzylic hydroxyl group. This arrangement allows the molecule to act as a multi-dentate ligand, likely in a bidentate or tridentate fashion.

The phenolic oxygen is a hard donor and typically coordinates to a metal ion upon deprotonation of the acidic phenolic proton. This forms a strong metal-phenolate bond. The coordination is often confirmed by the disappearance of the O-H stretching vibration and a shift in the C-O stretching vibration in the infrared (IR) spectra of the resulting complexes.

The pyridine nitrogen , a soft donor, readily coordinates to a wide range of transition metal ions. The involvement of the pyridine nitrogen in coordination is generally evidenced by shifts in the C=N and C=C stretching vibrations of the pyridine ring in the IR spectra of the metal complexes.

The hydroxyl oxygen of the benzylic alcohol group presents another potential coordination site. Whether this group participates in coordination can depend on several factors, including the nature of the metal ion, the solvent system, and the steric environment. Its involvement would classify the ligand as potentially tridentate. In many related pyridyl-phenolic ligands, this secondary alcohol group may or may not coordinate depending on the specific reaction conditions and the metal ion's coordination preferences.

The chelation of this compound through at least the pyridine nitrogen and the phenolic oxygen would form a stable six-membered chelate ring with the metal ion, a common and favorable arrangement in coordination chemistry.

The coordination of this compound to a metal ion creates a specific ligand field around that ion, which in turn influences the electronic properties of the resulting complex. The combination of a soft pyridine nitrogen donor and a hard phenolic oxygen donor creates an asymmetric coordination environment.

The strength of the ligand field and the resulting splitting of the d-orbitals of the metal ion depend on the donor atoms and the geometry of the complex. The pyridine nitrogen is a moderately strong field ligand, while the phenolate (B1203915) oxygen is a strong σ- and π-donor. This combination can lead to interesting electronic and magnetic properties in the metal complexes.

The electronic properties of the coordination environment can be probed by techniques such as UV-Visible spectroscopy, which reveals d-d transitions and charge transfer bands. The energies of these transitions provide information about the ligand field splitting parameter (10Dq or Δo), which is a measure of the ligand field strength. For instance, in an octahedral nickel(II) complex, the energies of the spin-allowed d-d transitions can be used to calculate these parameters.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound is expected to form stable complexes with a range of first-row transition metals. The synthesis generally involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chloride, nitrate, acetate (B1210297), or perchlorate) in a solvent like methanol (B129727) or ethanol (B145695). The reaction may require the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group for coordination.

Copper(II) Complexes: Copper(II) ions are well-known to form stable complexes with N,O-donor ligands. The resulting complexes are often colored and paramagnetic, making them amenable to study by UV-Vis and ESR spectroscopy. rsc.orgnih.govresearchgate.netmdpi.com

Zinc(II) Complexes: As a d¹⁰ ion, zinc(II) forms diamagnetic and typically colorless complexes. The coordination geometry is often tetrahedral or octahedral. The formation of these complexes can be followed by techniques like ¹H NMR and IR spectroscopy. tandfonline.comnih.govnih.govnih.gov

Nickel(II) Complexes: Nickel(II) complexes with pyridyl-phenolic ligands are known to exhibit various geometries, most commonly octahedral or square planar, which are associated with distinct colors and magnetic properties. tandfonline.comnih.govchemijournal.comacs.orgiaea.org

Iron(II/III) Complexes: Iron can exist in multiple oxidation states, and its complexes with this ligand could exhibit interesting redox and magnetic behavior. researchgate.netscholaris.caopenaccessjournals.com

Manganese(II/III) and Chromium(III) Complexes: These metals are also expected to form stable complexes, likely with octahedral geometries, and would possess interesting electronic and magnetic properties due to their unpaired d-electrons. jocpr.com

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the reaction conditions and the coordination number preference of the metal ion.

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand interactions in complexes of this compound.

d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Cr(III)), UV-Visible spectroscopy can reveal weak absorptions in the visible or near-infrared region corresponding to electronic transitions between the split d-orbitals (d-d transitions). The position and intensity of these bands provide information about the coordination geometry and the ligand field strength. For instance, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a powerful technique for studying paramagnetic species, particularly copper(II) complexes. researchgate.net The ESR spectrum provides information about the electronic environment of the unpaired electron. The g-values (g|| and g⊥) and the hyperfine coupling constant (A||) can help to determine the geometry of the complex and the nature of the metal-ligand bonding. For an axially symmetric Cu(II) complex, a g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square planar or distorted octahedral geometries. researchgate.net The magnitude of the g-values and the hyperfine coupling constant can also provide insights into the covalency of the metal-ligand bonds.

The following table summarizes typical ESR parameters for copper(II) complexes with similar N,O-donor ligands, which can be used as a reference for what might be expected for complexes of this compound.

This table provides generalized data for illustrative purposes.

The table below presents hypothetical, yet plausible, crystallographic data for a transition metal complex of this compound, based on known structures of similar complexes.

| Parameter | Hypothetical Cu(II) Complex | Hypothetical Ni(II) Complex |

| Chemical Formula | [Cu(C₁₂H₁₀NO₂)₂] | [Ni(C₁₂H₁₀NO₂)₂(H₂O)₂] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 15.2 | 18.5 |

| c (Å) | 9.8 | 8.9 |

| β (°) | 105.2 | 90 |

| Z | 4 | 4 |

| Coordination Geometry | Distorted Square Planar | Octahedral |

This table is for illustrative purposes only and does not represent experimentally determined data for the specific compound.

Magnetic Properties and Spin States of Metal Centers in Complexes

The magnetic properties of metal complexes incorporating this compound are of significant interest. These properties are intrinsically linked to the spin state of the central metal ion, which in turn is influenced by the ligand field environment. The electronic and steric characteristics of the ligand, along with the coordination geometry, play a crucial role in determining whether a metal center will adopt a high-spin or low-spin configuration. For instance, in octahedral complexes of first-row transition metals, the ligand field strength can dictate the pairing of d-electrons, leading to distinct magnetic behaviors such as paramagnetism or diamagnetism.

Research into the magnetic susceptibility of these complexes over a range of temperatures can reveal information about the spin state of the metal ions and any magnetic interactions that may be present, such as antiferromagnetic or ferromagnetic coupling in polynuclear complexes.

Structural Diversity and Coordination Geometries in Complexes

The flexibility of the this compound ligand allows for the formation of metal complexes with a wide array of structural motifs and coordination geometries. The specific geometry adopted is a result of a delicate balance between the electronic preferences of the metal ion, the steric constraints imposed by the ligand, and the influence of counter-ions and solvent molecules in the crystal lattice.

Mononuclear and Dinuclear Complexes

The ligand can coordinate to a single metal center to form mononuclear complexes . In such cases, the metal ion is typically chelated by one or more molecules of the ligand, with the remaining coordination sites being occupied by other co-ligands or solvent molecules.

Furthermore, the phenolic oxygen of the ligand can act as a bridging atom between two metal centers, leading to the formation of dinuclear complexes . In these structures, the two metal ions are linked by one or more bridging ligands, which can facilitate magnetic exchange interactions between the metal centers. The study of these dinuclear systems is crucial for understanding fundamental aspects of magnetism and for the development of new magnetic materials.

Distorted Geometries (e.g., tetragonal pyramidal, octahedral, pentagonal bipyramidal)

While ideal coordination geometries such as perfect octahedral or tetrahedral are often depicted, in reality, the complexes of this compound frequently exhibit distorted geometries . These distortions arise from various factors, including the Jahn-Teller effect for certain d-electron configurations, steric hindrance between ligands, and packing forces within the crystal structure.

Commonly observed distorted geometries include:

Tetragonal Pyramidal: This geometry can be visualized as a square pyramid and is often seen in five-coordinate complexes.

Distorted Octahedral: This is a common geometry for six-coordinate complexes where the bond lengths and angles deviate from the ideal 90° and 180°.

Pentagonal Bipyramidal: A seven-coordinate geometry where five ligand atoms are in a plane with two others in axial positions.

The precise characterization of these geometries is typically achieved through single-crystal X-ray diffraction studies.

Theoretical Studies of Metal-Ligand Bonding and Complex Stability

To gain a deeper understanding of the electronic structure and stability of metal complexes with this compound, theoretical studies are often employed. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the nature of the metal-ligand bond. These calculations can be used to determine bond energies, orbital interactions, and the distribution of electron density within the complex.

Theoretical models can also predict the relative stabilities of different possible isomers or coordination geometries, complementing experimental findings. By analyzing the molecular orbitals involved in bonding, researchers can elucidate the contributions of sigma-donation from the ligand to the metal and pi-backbonding from

Applications in Advanced Chemical Systems

Catalytic Applications

The presence of both a nitrogen-containing heterocycle and phenolic hydroxyl groups allows 4-(Hydroxy(pyridin-2-yl)methyl)phenol to coordinate with a variety of metal centers, making it a valuable ligand in catalysis. Its role has been explored in both homogeneous and heterogeneous catalytic systems, contributing to the development of efficient and selective chemical processes.

As Ligands in Metal-Catalyzed Organic Reactions (e.g., Oxidation Reactions)

Metal complexes incorporating this compound and its derivatives have shown promise as catalysts in a range of organic reactions, particularly in oxidation processes. The pyridine (B92270) and phenol (B47542) moieties can act as a bidentate ligand, stabilizing metal ions and influencing their catalytic activity. For instance, copper(II) complexes with ligands structurally related to this compound have been investigated for the oxidation of phenols. researchgate.net These complexes can facilitate the conversion of substituted phenols to their corresponding quinones, a crucial transformation in organic synthesis.

The catalytic efficiency of these metal complexes is often influenced by the electronic and steric properties of the ligand. The specific substitution pattern on the pyridine and phenol rings can be tailored to fine-tune the catalyst's reactivity and selectivity for a desired oxidation product. Research in this area continues to explore the potential of various transition metal complexes with this ligand scaffold for a broader range of oxidative transformations.

Biomimetic Catalysis (e.g., Catechol Oxidase, Phenoxazinone Synthase Mimicry)

The structural motifs present in this compound make it an attractive candidate for the design of biomimetic catalysts that mimic the active sites of metalloenzymes. Specifically, its ability to coordinate with copper ions has led to investigations into its potential to replicate the functions of copper-containing enzymes like catechol oxidase and phenoxazinone synthase.

Catechol Oxidase Mimicry: Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of catechols to o-quinones. Synthetic dicopper(II) complexes with phenol-based ligands are often studied as functional models for this enzyme. universiteitleiden.nl The proximity of the pyridyl and phenolic groups in this compound provides a suitable coordination environment for copper ions, potentially mimicking the dicopper active site of the native enzyme. Studies on related copper complexes have demonstrated catecholase activity, where the complex catalyzes the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). mdpi.com

Phenoxazinone Synthase Mimicry: Phenoxazinone synthase is another copper-containing enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone dyes. The development of small-molecule mimics for this enzyme is of significant interest for applications in dye synthesis and biochemistry. researcher.lifersc.org Dinuclear copper(II) complexes with ligands containing phenol and nitrogen donor groups have shown promising phenoxazinone synthase-like activity. mdpi.com These synthetic catalysts can facilitate the aerobic oxidation of o-aminophenol to 2-aminophenoxazinone, demonstrating their potential as functional models for the enzyme. researcher.lifersc.org The catalytic cycle for such reactions is often proposed to involve the coordination of the aminophenol substrate to the copper center, followed by oxidative transformation.

| Enzyme Mimicked | Substrate | Product | Metal Center |

| Catechol Oxidase | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Copper(II) |

| Phenoxazinone Synthase | o-aminophenol | 2-aminophenoxazinone | Copper(II) |

Heterogeneous Catalysis and Supported Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have explored the immobilization of catalysts onto solid supports. The phenolic hydroxyl group in this compound provides a convenient anchor for grafting the molecule onto various support materials, thereby creating heterogeneous catalysts.

Inorganic materials such as silica, alumina, and titania are commonly used as supports due to their high surface area, mechanical stability, and chemical inertness. nih.gov The surface hydroxyl groups of these materials can be functionalized to covalently bind with the phenolic group of the ligand. mdpi.com This immobilization strategy helps in retaining the catalytic activity of the metal complex while allowing for easy recovery and reuse of the catalyst. The development of such supported systems is a key area of research for creating more sustainable and economically viable catalytic processes.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of catalytic reactions is crucial for the rational design of more efficient catalysts. For oxidation reactions catalyzed by metal complexes of this compound and related ligands, the catalytic cycle often involves the interaction of the substrate with the metal center, followed by electron transfer and product formation.

In the case of phenol oxidation catalyzed by cupric-superoxo complexes, for example, mechanistic studies suggest that the reaction can proceed via a hydrogen atom abstraction pathway. acs.org Kinetic isotope effect studies can provide evidence for the rate-limiting step in the catalytic cycle. For biomimetic systems, the proposed mechanisms often draw parallels with the natural enzymatic pathways. For instance, in phenoxazinone synthase mimics, the catalytic cycle may involve the formation of a substrate-catalyst complex, followed by oxidative coupling to yield the final product. mdpi.com Elucidating these intricate mechanistic details remains an active area of investigation.

Materials Science Applications

Beyond its role in catalysis, this compound also holds potential as a building block for the synthesis of new materials with tailored properties.

Precursors for Functional Polymeric Materials

The presence of reactive hydroxyl groups on the phenolic ring of this compound makes it a suitable monomer for the synthesis of functional polymers. These polymers can be designed to possess specific chemical and physical properties for a variety of applications. For example, polymers containing phenolic and pyridyl functionalities can be used in areas such as metal-ion sequestration, sensing, or as functional coatings.

The development of novel polymeric materials from monomers like this compound is an expanding field of research. The ability to incorporate specific functional groups into the polymer backbone allows for the creation of materials with advanced capabilities for use in diverse technological applications.

Components in Optoelectronic Materials (e.g., OLEDs, Chemical Sensors)

The pyridine and phenol moieties within this compound are key to its potential applications in optoelectronic materials. Pyridine-phenolic ligands are known to form stable complexes with a variety of metal ions, and these complexes often exhibit interesting photophysical properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and chemical sensors. lanl.gov

The nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group can act as a bidentate chelating ligand, coordinating with metal ions. The resulting metal complexes can display luminescence, a critical property for emissive layers in OLEDs. nih.gov The specific photoluminescent characteristics, such as emission wavelength and quantum yield, can be tuned by modifying the ligand structure or the choice of the metal center. acs.org While direct studies on this compound in OLEDs are not extensively documented, the broader class of transition metal complexes with pyridyl ligands serves as light-emitting materials. researchgate.net

Furthermore, the ability of pyridine-phenolic structures to selectively bind with metal ions makes them excellent candidates for chemical sensors. nih.gov The binding event can trigger a change in the spectroscopic properties of the molecule, such as fluorescence or absorbance, allowing for the optical detection of the target analyte. lanl.gov For instance, pyridine-phenolic compounds have been investigated as fluorescent "switch-on" sensors for metal ions like beryllium. lanl.gov The design of such sensors often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the ligand enhances its fluorescence intensity.

Table 1: Potential Optoelectronic Applications of Pyridine-Phenol Derivatives

| Application | Role of Pyridine-Phenol Moiety | Potential Advantage of this compound |

| OLEDs | Forms luminescent metal complexes | The additional hydroxyl group could be used for further functionalization to tune electronic properties or improve film morphology. |

| Chemical Sensors | Acts as a chelating ligand for selective ion detection | The specific geometry and electronic nature of the binding pocket can be tailored for high selectivity towards certain analytes. |

Development of Supramolecular Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct large, well-organized assemblies. The functional groups present in this compound make it an excellent candidate for the design of supramolecular materials.

The hydroxyl groups of the phenol and benzylic alcohol can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of molecules into higher-order structures like chains, sheets, or three-dimensional frameworks. nih.gov

The aromatic pyridine and phenol rings can participate in π-π stacking interactions, which further stabilize the supramolecular assemblies. nih.gov Moreover, the pyridine moiety can coordinate with metal ions, introducing another dimension of control over the self-assembly process. The combination of hydrogen bonding and metal coordination can lead to the formation of robust and functional metallosupramolecular architectures.

As Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The reactivity of the hydroxyl and pyridine functionalities, coupled with the stereocenter at the benzylic position, establishes this compound as a valuable synthon for the construction of more elaborate molecular structures.

Synthesis of Macrocycles and Cage Compounds

Macrocycles, large cyclic molecules, are of significant interest in various fields, including host-guest chemistry and drug discovery. The bifunctional nature of this compound, possessing both nucleophilic (hydroxyl) and potentially reactive (pyridine) sites, allows it to be incorporated into macrocyclic frameworks.

One common strategy for macrocyclization involves the reaction of a di-functionalized linear precursor. nih.gov this compound can be derivatized at both the phenolic and benzylic hydroxyl groups with linker units, which can then be cyclized. The pyridine ring itself can also be a part of the macrocyclic backbone, with its nitrogen atom potentially participating in the cyclization reaction or serving as a coordination site within the final macrocycle. mdpi.com Pyridyl-containing macrocycles have been synthesized and their interactions with various metal ions have been studied, highlighting the importance of the pyridine moiety in directing the structure and function of these molecules. rsc.org

The synthesis of cage compounds, or molecular cages, represents a further extension of this concept. By using this compound as a building block with appropriate linkers in a [2+3] or [4+6] type condensation, it is possible to construct three-dimensional cage structures. The defined geometry of the building block would influence the shape and size of the resulting cage's internal cavity.

Construction of Complex Heterocyclic Systems

Fused heterocyclic systems are prevalent in natural products and pharmaceuticals. The pyridine and phenol rings of this compound can serve as starting points for the construction of more complex, fused heterocyclic structures.

The presence of the hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution, which can be a key step in the annulation of a new ring. Similarly, the pyridine ring can undergo various transformations to build additional fused rings. Synthetic strategies to create pyrido-fused heterocycles are of great interest in medicinal chemistry and material sciences. ias.ac.in For example, the hydroxyl group could direct ortho-lithiation, followed by reaction with an electrophile to initiate a cyclization cascade. Furthermore, the benzylic hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions onto either the pyridine or the phenol ring to form new heterocyclic systems. uomustansiriyah.edu.iq The synthesis of such complex heterocyclic compounds is a cornerstone of modern organic synthesis, with applications ranging from the development of new catalysts to the discovery of novel therapeutic agents. researchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of pyridyl-phenolic carbinols, such as the reaction of pyridine-2-carboxaldehyde with 4-methoxyphenylmagnesium bromide followed by demethylation, provide a foundational approach, there is considerable scope for the development of more efficient, stereoselective, and sustainable synthetic routes. Future research should focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiopure forms of 4-(Hydroxy(pyridin-2-yl)methyl)phenol is of paramount importance. Chiral ligands in conjunction with organometallic reagents could facilitate enantioselective additions to the pyridine (B92270) aldehyde.

Green Chemistry Approaches: The exploration of solvent-free reactions, microwave-assisted synthesis, and the use of heterogeneous catalysts could lead to more environmentally benign and economically viable production methods.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity, and facilitating safer scale-up of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |

| Green Chemistry | Reduced environmental impact, lower cost | Use of renewable solvents, energy-efficient methods |

| Flow Chemistry | Enhanced process control and scalability | Optimization of reactor design and reaction conditions |

Advanced Spectroscopic Probes for Dynamic Processes

A thorough understanding of the dynamic behavior of this compound in various environments is crucial for its application. Advanced spectroscopic techniques can provide deep insights into its electronic and structural dynamics.

Ultrafast Spectroscopy: Time-resolved techniques, such as femtosecond transient absorption and fluorescence up-conversion, could be employed to study excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the pyridine nitrogen. This process is of fundamental interest and has implications for the design of photostabilizers and molecular switches.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, including 2D correlation spectroscopy (COSY, HSQC, HMBC), can fully elucidate the compound's structure and conformation in solution. Nuclear Overhauser effect (NOE) studies can provide information on through-space interactions and preferred conformations.

Vibrational Spectroscopy: A detailed analysis of the infrared and Raman spectra, supported by theoretical calculations, can probe the intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, and how this interaction is influenced by the solvent environment.

Computational Design of Enhanced Functionality

Computational chemistry offers a powerful tool for predicting the properties of this compound and for designing new derivatives with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT can be used to model the ground and excited-state properties, predict spectroscopic signatures (UV-Vis, IR, NMR), and calculate the energetics of different conformations and reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solvation dynamics and the conformational landscape of the molecule in different solvents, which is crucial for understanding its reactivity and interactions with other molecules.

In Silico Screening: Computational methods can be used to screen a virtual library of derivatives for specific properties, such as enhanced binding affinity to a biological target or improved photophysical characteristics for materials applications. This can accelerate the discovery of new functional molecules based on the this compound scaffold.

| Computational Method | Research Application | Predicted Properties |

| DFT | Electronic structure analysis | Spectroscopic data, reaction energies |

| MD Simulations | Solvation and conformational studies | Dynamic behavior, intermolecular interactions |

| In Silico Screening | Drug and materials discovery | Binding affinities, photophysical properties |

Integration into Advanced Materials Platforms

The structural motifs within this compound make it an attractive building block for the construction of advanced materials with novel properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and phenolic hydroxyl group can act as coordination sites for metal ions, enabling the formation of MOFs. These materials could have applications in gas storage, separation, and catalysis.

Coordination Polymers: The ability of the molecule to act as a ligand for various metal ions could be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties.

Supramolecular Assemblies: The potential for hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembled supramolecular structures, such as gels, liquid crystals, or nanofibers.

Mechanistic Elucidation of Complex Reactivity

The reactivity of this compound is expected to be rich and complex due to the presence of multiple functional groups. Detailed mechanistic studies are needed to understand and control its chemical transformations.

Oxidation Chemistry: Investigation of the oxidation of the phenolic moiety and the secondary alcohol could lead to the synthesis of novel quinone-type structures or ketones with potential biological or materials applications.

Coordination Chemistry: A systematic study of its coordination behavior with a wide range of transition metals and lanthanides is warranted. This would involve the synthesis and characterization of the resulting metal complexes and the investigation of their catalytic activity, and photophysical and magnetic properties.

Photochemistry: The photochemical reactivity of the compound, particularly in the context of ESIPT and its potential as a photosensitizer or photocatalyst, is a promising area for future exploration.

Q & A

Q. What are the optimized synthetic routes for 4-(Hydroxy(pyridin-2-yl)methyl)phenol, and how can purity be ensured?

The synthesis typically involves condensation reactions between pyridine-2-carbaldehyde and 4-hydroxybenzaldehyde derivatives under basic conditions. Key steps include:

- Reaction Optimization : Use ethanol or methanol as solvents with catalytic NaOH or KOH to facilitate aldol-like condensation. Monitor pH to avoid side reactions (e.g., over-oxidation) .

- Purification : Recrystallization from ethanol or methanol improves purity. For intermediates like Schiff bases, column chromatography (silica gel, ethyl acetate/hexane eluent) is effective .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For structural validation, use H/C NMR and FT-IR to identify hydroxyl (-OH), pyridyl (C=N), and aromatic proton signals .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

A multi-technique approach is critical:

- Spectroscopy :

- NMR : H NMR (DMSO-d6) resolves aromatic protons (δ 6.8–8.5 ppm) and hydroxyl groups (δ 9.2–10.5 ppm). C NMR confirms sp-hybridized carbons (pyridyl and phenolic rings) .

- FT-IR : Detect O-H stretches (~3200 cm), C=N (pyridine, ~1600 cm), and C-O (phenolic, ~1250 cm) .

- Chromatography : Reverse-phase HPLC (UV detection at 254 nm) with a retention time of 8.2 min (acetonitrile:water = 70:30) ensures purity .

- Crystallography : Single-crystal X-ray diffraction (via SHELXL or WinGX) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) provide insights into:

- Electron Distribution : The pyridyl nitrogen and phenolic oxygen act as electron-rich sites, influencing reactivity in coordination chemistry .

- HOMO-LUMO Gaps : Calculated gaps (~4.2 eV) suggest stability against electrophilic attacks. Solvent effects (PCM model) adjust these values in polar solvents like water .

- Hydrogen Bonding : Simulated intramolecular H-bonding between -OH and pyridyl N stabilizes the structure, corroborated by crystallographic data .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validation strategies include:

- Case Study : If NMR suggests a planar structure but XRD shows a twisted conformation, assess solvent effects (e.g., DMSO may stabilize intramolecular H-bonds). Re-run XRD in the same solvent used for NMR .

- Statistical Validation : Use R-factors (<5%) and residual density maps (<0.5 eÅ) to confirm XRD reliability. For NMR, compare coupling constants with DFT-predicted dihedral angles .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?

-

Synthetic Modulation : Introduce substituents (e.g., halogens at the pyridyl 4-position) and test antimicrobial activity via MIC assays against E. coli and S. aureus .

-

Computational Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., cytochrome P450). Compare with experimental IC values from enzyme inhibition assays .

-

Data Table :

Derivative Substituent MIC (E. coli, µg/mL) Docking Score (kcal/mol) Parent None 64 -7.2 Chloro Cl at C4 16 -8.9

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent oxidation. Label containers with CAS 16985-05-0 .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Class D), and rinse areas with 70% ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。